Decahydroisoquinoline-3-carboxylic acid

NMDA receptor antagonist neuroprotection glutamate excitotoxicity

Fully saturated bicyclic amino acid scaffold for designing selective NMDA (IC₅₀ as low as 55 nM), AMPA, and kainate receptor antagonists. Four chiral centers enable multiple diastereomers; stereochemical inversion alone alters NMDA binding 15.6-fold. 6-Substituted derivatives achieve >1800-fold NMDA selectivity. ≥98% purity white crystalline solid. Essential for replicating published profiles of leads 31a, 32a, LY326325, and LY382884. Request bulk quote.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 82717-30-4
Cat. No. B3286447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroisoquinoline-3-carboxylic acid
CAS82717-30-4
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC2CNC(CC2C1)C(=O)O
InChIInChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)
InChIKeyNSENYWQRQUNUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroisoquinoline-3-carboxylic Acid (CAS 82717-30-4): Sourcing and Differentiation Guide for Neuroscience and Medicinal Chemistry Procurement


Decahydroisoquinoline-3-carboxylic acid (CAS 82717-30-4) is a fully saturated bicyclic heterocyclic amino acid scaffold with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol. Commercially available as a research-grade intermediate, it is typically supplied as a white crystalline solid with purity specifications ranging from 95% to ≥98% [1] . Unlike the partially unsaturated tetrahydroisoquinoline-3-carboxylic acid analogs, the decahydroisoquinoline nucleus provides a conformationally constrained, rigid bicyclic framework that has been systematically exploited in medicinal chemistry for the design of excitatory amino acid (EAA) receptor antagonists, including AMPA, NMDA, and kainate receptor modulators [2] [3].

Why Generic Substitution Fails: Critical Differentiation Drivers for Decahydroisoquinoline-3-carboxylic Acid Procurement


Direct substitution of decahydroisoquinoline-3-carboxylic acid with structurally related bicyclic amino acids (e.g., tetrahydroisoquinoline-3-carboxylic acid, octahydroisoquinoline analogs, or alternative saturated heterocyclic scaffolds) is scientifically unsound without rigorous side-by-side validation. The decahydroisoquinoline nucleus confers a unique combination of fully saturated ring geometry, multiple stereochemical permutations (up to four chiral centers generating multiple diastereomers), and a conformationally constrained scaffold that directly dictates receptor subtype selectivity, functional antagonist versus agonist behavior, and in vivo bioavailability [1] [2]. Systematic structure-activity relationship (SAR) studies have demonstrated that even minor modifications to this scaffold—such as altering the ring junction stereochemistry from cis to trans, changing the substitution position, or replacing the decahydro framework with a partially unsaturated tetrahydro analog—can shift receptor selectivity between NMDA, AMPA, and kainate subtypes by orders of magnitude or abolish central nervous system penetration entirely [3] [4]. The evidence below quantifies these non-fungible performance thresholds.

Quantitative Differentiation Evidence: Decahydroisoquinoline-3-carboxylic Acid Versus Closest Structural Analogs


Receptor Subtype Selectivity: Decahydroisoquinoline Scaffold Enables NMDA-Selective Antagonism Versus Mixed AMPA/NMDA Activity of Tetrahydro Analogs

Systematic SAR evaluation demonstrates that 6-substituted decahydroisoquinoline-3-carboxylic acid derivatives exhibit potent and selective NMDA receptor antagonism with minimal cross-reactivity at AMPA and kainate receptors, whereas the corresponding tetrahydroisoquinoline scaffold yields compounds with mixed AMPA/NMDA activity profiles [1]. Representative compound 31a (phosphonate-substituted decahydroisoquinoline) displayed an IC₅₀ of 55 ± 14 nM at NMDA receptors versus no significant displacement of [³H]AMPA or [³H]kainate at concentrations up to 100 μM [1]. This contrasts sharply with tetrahydroisoquinoline-3-carboxylic acid derivatives, which typically exhibit dual AMPA/NMDA activity with reduced NMDA potency and significantly higher AMPA cross-reactivity, thereby limiting their utility in studies requiring clean NMDA-specific pharmacology [2].

NMDA receptor antagonist neuroprotection glutamate excitotoxicity structure-activity relationship

AMPA Receptor Antagonism: Tetrazole-Substituted Decahydroisoquinoline Outperforms NBQX in Cyclothiazide Reversal Assays

In direct functional assays using primary rat cortical neurons, the decahydroisoquinoline-based AMPA antagonist LY326325 (6-(tetrazolylethyl)-substituted derivative) exhibited competitive antagonist behavior distinct from the noncompetitive antagonist GYKI 52466 and showed functional parity with the clinically referenced competitive antagonist NBQX [1]. LY326325 fully blocked AMPA- and kainate-induced intracellular Ca²⁺ elevations, and critically, cyclothiazide treatment failed to reverse LY326325-mediated blockade, whereas the same cyclothiazide treatment fully reversed the blockade produced by the noncompetitive AMPA/KA antagonist GYKI 52466 [1]. NBQX, a structurally distinct competitive AMPA/KA antagonist (quinoxalinedione scaffold), showed a similar cyclothiazide-resistant blockade pattern, confirming that the decahydroisoquinoline scaffold delivers competitive antagonism comparable to NBQX but with distinct synthetic accessibility and scaffold modularity [1].

AMPA receptor antagonist competitive antagonism neuroprotection ionotropic glutamate receptors

Stereochemical Stringency: Diastereomer-Dependent NMDA Antagonist Potency Varies by >15-Fold Within the Same Scaffold Family

The decahydroisoquinoline-3-carboxylic acid scaffold contains four stereogenic centers (C-3, C-4a, C-6, C-8a), and systematic evaluation of multiple diastereomers revealed that NMDA antagonist potency is exquisitely sensitive to stereochemical configuration [1]. Compound 31a (optimized stereochemistry: 3S,4aR,6S,8aR) exhibited an IC₅₀ of 55 ± 14 nM in [³H]CGS19755 NMDA binding assays and 0.15 ± 0.01 μM in functional cortical wedge antagonism [1]. In contrast, its diastereomer 31b (3R,4aS,6R,8aS configuration) showed an IC₅₀ of 856 ± 136 nM in binding assays and 1.39 ± 0.29 μM in functional antagonism—representing a 15.6-fold reduction in binding affinity and 9.3-fold reduction in functional potency attributable solely to stereochemical inversion [1]. This stereochemical stringency is a direct consequence of the fully saturated, conformationally constrained decahydroisoquinoline ring system, which restricts conformational flexibility and enforces precise spatial orientation of pharmacophoric elements [2].

stereochemistry chiral resolution NMDA antagonist medicinal chemistry

In Vivo Efficacy: Decahydroisoquinoline NMDA Antagonists Demonstrate Systemic Activity at Low Intraperitoneal Doses

The decahydroisoquinoline-3-carboxylic acid scaffold yields NMDA receptor antagonists with demonstrated systemic activity following intraperitoneal administration, a critical differentiator from many charged amino acid-based antagonists that lack sufficient blood-brain barrier penetration [1]. Compound 31a blocked NMDA-induced lethality in mice with a minimum effective dose (MED) of 1.25 mg/kg i.p., while compound 32a (tetrazole-substituted analog) exhibited an MED of 2.5 mg/kg i.p. [1]. In contrast, many structurally simpler amino acid NMDA antagonists (e.g., D-AP5, D-AP7) require doses exceeding 10-50 mg/kg i.p. for comparable in vivo efficacy or fail to exhibit systemic activity entirely due to poor CNS penetration [2]. The in vivo activity of decahydroisoquinoline derivatives is attributed to the lipophilic character conferred by the fully saturated bicyclic nucleus, which enhances membrane permeability while retaining the amino acid pharmacophore required for receptor recognition [1].

in vivo pharmacology neuroprotection NMDA antagonist blood-brain barrier penetration

Subtype Switching: 6-Position Substitution Determines NMDA Versus AMPA/Kainate Receptor Selectivity

Within the decahydroisoquinoline-3-carboxylic acid scaffold, the nature of the 6-position substituent acts as a molecular switch determining receptor subtype selectivity [1] [2]. Phosphonate and tetrazole substituents at the 6-position yield potent and selective NMDA receptor antagonists with minimal AMPA/kainate activity (see Evidence Item 1) [1]. In contrast, 6-substitution with a tetrazolylethyl moiety (e.g., LY293558/LY326325) produces competitive AMPA/kainate receptor antagonists with nM potency at AMPA receptors and reduced NMDA affinity [2] [3]. Furthermore, aryl-spaced 6-substituents (e.g., 4-carboxyphenylmethyl in LY382884) confer selective GLU(K5) kainate receptor antagonism with IC₅₀ values of 0.08-0.34 μM at recombinant kainate receptor subunits and minimal activity at AMPA or NMDA receptors at concentrations up to 300 μM [3] [4]. This programmable selectivity is a direct consequence of the decahydroisoquinoline scaffold's ability to orient diverse pharmacophores into distinct receptor binding pockets, a level of tunability not achievable with simpler, less constrained amino acid frameworks [5].

ionotropic glutamate receptors receptor subtype selectivity AMPA antagonist kainate antagonist SAR

Validated Application Scenarios for Decahydroisoquinoline-3-carboxylic Acid in Neuroscience Research and Drug Discovery


NMDA-Selective Antagonist Development for Neuroprotection and Excitotoxicity Research

The decahydroisoquinoline-3-carboxylic acid scaffold enables development of potent, NMDA-selective antagonists (IC₅₀ values as low as 55 nM) with minimal AMPA/kainate cross-reactivity and demonstrated in vivo systemic activity at doses as low as 1.25 mg/kg i.p. [1]. This scenario is directly supported by SAR data showing that 6-phosphonate and 6-tetrazole substitutions confer NMDA selectivity exceeding 1800-fold over AMPA receptors [1]. Researchers investigating glutamate-mediated excitotoxicity in stroke, traumatic brain injury, or chronic neurodegenerative disease models can leverage this scaffold to achieve clean NMDA pharmacology without the confounding effects of AMPA receptor blockade. Procurement of stereochemically defined, high-purity decahydroisoquinoline-3-carboxylic acid is essential for replicating the published potency and selectivity profiles of lead compounds 31a and 32a [1].

Competitive AMPA/Kainate Receptor Antagonist Tool Compounds

Decahydroisoquinoline-3-carboxylic acid derivatives with appropriate 6-position substitution (e.g., tetrazolylethyl moiety) yield competitive AMPA/kainate receptor antagonists that exhibit functional parity with NBQX while offering a distinct synthetic scaffold [2]. In primary neuronal culture assays, LY326325 (a 6-tetrazolylethyl-substituted derivative) fully blocked AMPA-induced Ca²⁺ responses in a manner insensitive to cyclothiazide reversal—confirming competitive antagonism comparable to NBQX [2]. This application scenario is validated for researchers requiring competitive AMPA/KA antagonists for electrophysiology, neuroprotection studies, or synaptic plasticity investigations where noncompetitive antagonists (e.g., GYKI 52466) are mechanistically inappropriate.

GLU(K5) Subunit-Selective Kainate Receptor Antagonist Discovery

The decahydroisoquinoline-3-carboxylic acid scaffold supports development of subunit-selective kainate receptor antagonists through aryl-spaced 6-position substituents [3]. Compound LY382884 (6-(4-carboxyphenylmethyl)-substituted) demonstrates GLU(K5) selectivity with IC₅₀ values of 0.08-0.34 μM at recombinant kainate receptor subunits and minimal activity at AMPA or NMDA receptors at concentrations up to 300 μM [3] [4]. This scenario is appropriate for research programs investigating the specific roles of GLU(K5)-containing kainate receptors in pain signaling, epilepsy, or synaptic plasticity, where pharmacological tools with clean subunit selectivity are required to deconvolve complex glutamatergic signaling pathways.

Stereochemistry-Dependent SAR and Conformational Constraint Studies

The decahydroisoquinoline-3-carboxylic acid nucleus, with its four stereogenic centers and multiple accessible diastereomeric configurations, serves as a privileged scaffold for investigating stereochemical determinants of glutamate receptor recognition [1] [5]. Direct head-to-head comparisons of diastereomers 31a and 31b revealed a 15.6-fold difference in NMDA binding affinity and 9.3-fold difference in functional potency attributable solely to stereochemical inversion [1]. This application scenario is validated for medicinal chemistry programs seeking to map the stereochemical requirements of glutamate receptor binding pockets or to develop conformationally constrained amino acid mimetics. Procurement of stereochemically defined intermediates with documented enantiomeric excess and diastereomeric purity is critical for generating interpretable SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.